molecular formula C21H22N4O2 B11485464 Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-6-(2-phenylethyl)-1-(phenylmethyl)-

Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-6-(2-phenylethyl)-1-(phenylmethyl)-

Cat. No.: B11485464
M. Wt: 362.4 g/mol
InChI Key: ISEODWOSWJWOKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-BENZYL-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex heterocyclic compound that belongs to the class of diazinopyrimidines This compound is characterized by its unique structure, which includes a benzyl group, a phenylethyl group, and a diazinopyrimidine core

Preparation Methods

The synthesis of 1-BENZYL-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzyl and phenylethyl precursors with a diazinopyrimidine core under controlled conditions. The reaction conditions often involve the use of solvents such as pyridine and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the benzyl or phenylethyl moieties are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolyzed products.

Scientific Research Applications

1-BENZYL-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-BENZYL-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its anticancer effects .

Comparison with Similar Compounds

1-BENZYL-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE can be compared with other diazinopyrimidine derivatives, such as:

These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of 1-BENZYL-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

1-benzyl-6-(2-phenylethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H22N4O2/c26-20-18-14-24(12-11-16-7-3-1-4-8-16)15-22-19(18)25(21(27)23-20)13-17-9-5-2-6-10-17/h1-10,22H,11-15H2,(H,23,26,27)

InChI Key

ISEODWOSWJWOKT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NCN1CCC3=CC=CC=C3)N(C(=O)NC2=O)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.